![molecular formula C39H65N2+ B14275990 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium CAS No. 184659-18-5](/img/structure/B14275990.png)
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with a long docosyl chain and a diethylamino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a reaction between pyridine and an alkyl halide, such as docosyl bromide, under basic conditions.
Introduction of the Diethylamino Phenyl Group: The diethylamino phenyl group can be introduced via a Heck reaction, where 4-bromo-N,N-diethylbenzene is coupled with the pyridinium core in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium or phenyl derivatives.
Aplicaciones Científicas De Investigación
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and cation-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[4-(Diethylamino)ethoxy]phenyl}acetonitrile
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium
Uniqueness
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium is unique due to its long docosyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into ordered structures. This makes it particularly valuable for applications in materials science and nanotechnology.
Propiedades
Número CAS |
184659-18-5 |
|---|---|
Fórmula molecular |
C39H65N2+ |
Peso molecular |
561.9 g/mol |
Nombre IUPAC |
4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C39H65N2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-34-40-35-32-38(33-36-40)27-26-37-28-30-39(31-29-37)41(5-2)6-3/h26-33,35-36H,4-25,34H2,1-3H3/q+1 |
Clave InChI |
VBTWJIILNGHZNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
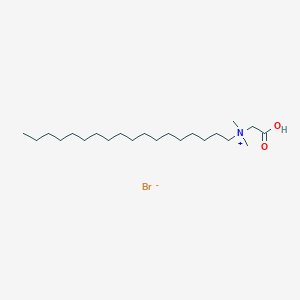

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
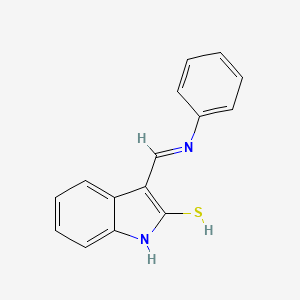
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
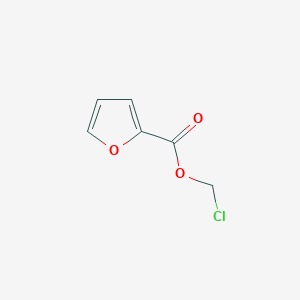
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
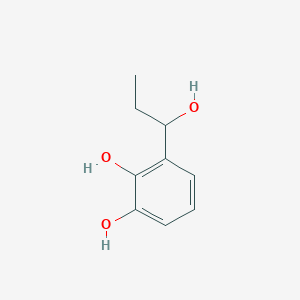
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
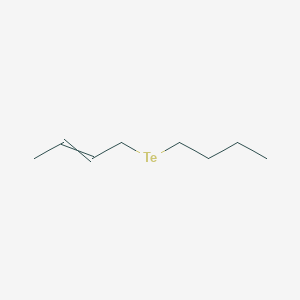
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
